Ferrioxamine B [M+Fe-2H]

Analytical Chemistry Siderophore Quantification Environmental Metabolomics

Researchers face assay failure when substituting ferrioxamine B with other hydroxamate siderophores-receptor specificity, analytical detectability, and iron-delivery pathways differ substantially. - 0.23 nM HPLC-ESI-MS detection limit enables trace siderophore quantification in oligotrophic environmental samples. - 8-fold lower on-column LOD vs. desferrioxamine B in validated post-column derivatization HPLC assays for pharmacokinetic studies. - Selective FpvB/FoxA ligand for mapping Pseudomonas aeruginosa iron uptake; distinct from coprogen B receptors. - BPDS-sensitive probe for dissecting reductive vs. non-reductive iron acquisition mechanisms in diatoms. Supplied with batch-specific CoA; ambient shipping.

Molecular Formula C25H45FeN6O8
Molecular Weight 613.5 g/mol
CAS No. 14836-73-8
Cat. No. B084436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrioxamine B [M+Fe-2H]
CAS14836-73-8
Synonymsferrioxamine
ferrioxamine B
ferrioxamine B mesylate
ferrioxamine B, 55Fe-labeled
ferrioxamine B, monomethanesulfonate salt
ferroxamine
Molecular FormulaC25H45FeN6O8
Molecular Weight613.5 g/mol
Structural Identifiers
SMILESCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)[O-])[O-])[O-].[Fe+3]
InChIInChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34);
InChIKeySRMBQCVUAVULDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ferrioxamine B Siderophore Standard Overview


Ferrioxamine B is the ferric iron (Fe³⁺) complex of the linear trihydroxamate siderophore desferrioxamine B, produced by *Streptomyces* species [1]. Widely studied as a model xenosiderophore, it facilitates iron acquisition in diverse microorganisms, including *Pseudomonas aeruginosa*, via specific outer-membrane transporters like FpvB and FoxA . Its well-characterized structure and biological role make it a critical reference compound for iron transport studies, yet its specific performance characteristics, rather than generic siderophore activity, dictate its suitability for precise analytical and experimental applications.

Workflow Microbial iron acquisition & transport studies
Selection Model siderophore for LC-MS analytical profiling
Use Context Performance-driven tool for reductive uptake pathways

Why Ferrioxamine B Selection Cannot Be Generic


Assuming functional interchangeability between ferrioxamine B and its close analogs—other hydroxamate siderophores like ferrichrome, coprogen, or even its own cyclic variant ferrioxamine E—risks experimental failure. These compounds diverge sharply in analytical detectability, receptor-mediated uptake pathways, and iron-delivery efficiency to target organisms [1]. A selection based solely on in-class similarity ignores key performance metrics in HPLC sensitivity and biologically relevant iron transport mechanisms, leading to compromised assay sensitivity or misinterpretation of microbial iron acquisition data [2]. The quantitative evidence below establishes where ferrioxamine B provides a measurable, non-substitutable edge.

Ferrichrome, coprogen, and ferrioxamine E may exhibit divergent HPLC sensitivity and receptor-mediated uptake, limiting direct substitution.
In-class similarity does not ensure interchangeable iron-delivery efficiency across target organisms.
Receptor specificity in Pseudomonas and diatom models indicates non-overlapping transport mechanisms.

Ferrioxamine B Performance Evidence Guide


LC-MS Detection Sensitivity Advantage

In a standardized HPLC-ESI-MS method for marine bacterioplankton siderophores, ferrioxamine B demonstrated superior detection sensitivity. Its limit of detection (LOD) was 0.23 nM, which is 1.7-fold lower (more sensitive) than ferrichrome (0.40 nM) and over 110-fold lower than iron(III) rhodotoluate (26 nM), a related hydroxamate [1]. This directly translates to more reliable quantification at low concentrations in complex environmental or biological matrices.

LC-MS Sensitivity
Head-to-head
0.23 nM LOD; 1.7-fold lower than ferrichrome, 113-fold lower than iron(III) rhodotoluate
Reported lower detection limit may support trace-level siderophore profiling
HPLC-ESI-MS; requires method-specific review
Analytical Chemistry Siderophore Quantification Environmental Metabolomics

Post-Column Derivatization HPLC Sensitivity

A direct comparison of HPLC-LODs using a post-column derivatization method reveals that ferrioxamine B has the highest sensitivity among the clinically relevant species. The on-column LOD for ferrioxamine B was 1.95 ng, which is 2-fold lower than aluminoxamine (3.9 ng) and 8-fold lower than desferrioxamine B (15.7 ng) [1]. This indicates that the iron-complexed form is inherently more detectable by this method than the free ligand or the aluminum chelate.

HPLC Derivatization Sensitivity
Head-to-head
1.95 ng on-column LOD; 2-fold lower than aluminoxamine, 8-fold lower than desferrioxamine B
Reported higher method sensitivity may aid desferrioxamine-related HPLC assays
Reversed-phase, post-column derivatization, 430 nm detection
Clinical Pharmacokinetics HPLC Method Development Iron Chelation Therapy

Biological Iron Delivery in Marine Diatoms

In iron-limited cultures of the marine diatom *Phaeodactylum tricornutum*, ferrioxamine B (FOB) was shown to be a more efficient source of utilizable iron for growth compared to its cyclic analog ferrioxamine E (FOE) [1]. Although FOE exhibited faster initial transport kinetics and a lower half-saturation constant (Km), the iron delivered by FOB ultimately supported more effective cell growth. Critically, the uptake mechanism is distinct: FOB's iron uptake was inhibited by the ferrous iron chelator BPDS, indicating a reductive release pathway, whereas FOE uptake was insensitive to BPDS, suggesting intact complex internalization [1].

Iron Delivery Efficiency
Reported
Supports more effective growth than ferrioxamine E; distinct reductive uptake pathway (BPDS-sensitive)
Reported growth-response context may support reductive iron acquisition model studies
Phaeodactylum tricornutum under iron limitation
Phytoplankton Nutrition Siderophore Uptake Mechanisms Marine Microbiology

Receptor Specificity in Pseudomonas

In *Pseudomonas putida*, ferrioxamine B (FOB) and coprogen B (Cop B) utilize functionally distinct outer-membrane receptors for iron acquisition. Competition and structural probe experiments demonstrated that while the two siderophores share some common transport determinants, they rely on separate, non-competing receptors [1]. This receptor-level differentiation was confirmed using a family of synthetic retro-trishydroxamate analogs that selectively inhibited or facilitated uptake, revealing that the Cop B receptor is conformationally more demanding than the FOB receptor [1].

Receptor Discrimination
Reported
Non-competing receptors for FOB vs coprogen B; FOB receptor less conformationally restrictive
Supports pathway-specific probe use for ferrioxamine B receptor mapping
Pseudomonas putida competition and synthetic probe assays
Microbial Iron Transport Receptor Pharmacology *Pseudomonas putida*

Optimal Ferrioxamine B Application Scenarios


High-Sensitivity Environmental LC-MS Quantification

Ferrioxamine B's 0.23 nM HPLC-ESI-MS detection limit [4] makes it the premier internal standard for quantifying trace siderophores in environmental samples. Its superior sensitivity to ferrichrome enables accurate measurement in oligotrophic waters where siderophore concentrations are often sub-nanomolar.

Pharmacokinetic HPLC Monitoring

The 8-fold lower on-column LOD of ferrioxamine B compared to its parent drug desferrioxamine B in a validated post-column derivatization HPLC assay [4] makes the iron complex the analyte of choice for high-sensitivity pharmacokinetic studies, enabling detection of lower drug metabolite concentrations in plasma.

Reductive Iron Uptake Pathway Studies

The distinct inhibitory effect of BPDS on ferrioxamine B-mediated (but not ferrioxamine E-mediated) iron uptake in diatoms [4] positions FOB as the definitive tool for selectively probing reductive iron acquisition mechanisms. This allows researchers to uncouple transport from intracellular release processes.

Siderophore Receptor Discrimination Assays

The proven separation of ferrioxamine B and coprogen B receptors in *Pseudomonas putida* [4] means FOB is the specific ligand required for mapping the less conformationally restrictive FOB receptor system. Using coprogen B would activate a different transport pathway, confounding receptor pharmacology studies.

Application
Selection Property
Validation Focus
Environmental siderophore trace quantification
Detection sensitivity in complex matrices
Assay sensitivity and matrix-effect control
Pharmacokinetic assay for desferrioxamine
Method-specific detectability profile
Post-column derivatization and LOD verification
Reductive iron uptake pathway studies
Selective inhibition of iron release (BPDS-sensitive)
Distinguish reductive vs intact transport mechanisms
Siderophore receptor pharmacology
Specific non-competing receptor interaction
Confirm receptor identity without cross-activation by coprogen B
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